molecular formula C10H6Cl2N2O B13099114 4,6-Dichloro-5-phenoxypyrimidine

4,6-Dichloro-5-phenoxypyrimidine

Cat. No.: B13099114
M. Wt: 241.07 g/mol
InChI Key: ZJPHSULPXWWPAH-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-phenoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenoxy group at position 5. It is widely used in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-phenoxypyrimidine typically involves the chlorination of 5-phenoxypyrimidine. One common method includes the reaction of 5-phenoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of less toxic chlorinating agents, such as phosphorus trichloride (PCl3), is also explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-phenoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as amino, hydroxyl, or alkyl groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

4,6-Dichloro-5-phenoxypyrimidine and its derivatives have demonstrated notable antimicrobial properties. Research indicates that pyrimidine derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, certain derivatives have been synthesized and evaluated for their effectiveness against resistant strains of bacteria, showcasing potential as new antibacterial agents .

1.2 Antiviral Properties

The compound has been explored for its antiviral capabilities, particularly against viruses such as HIV. Studies have shown that pyrimidine derivatives can inhibit viral replication, making them candidates for further development in antiviral therapies .

1.3 Inhibitors of Enzymatic Activity

This compound has been identified as an inhibitor of specific enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This inhibition can influence the biosynthesis of bioactive lipids, which are critical in various physiological processes . The structure-activity relationship (SAR) studies highlight modifications that enhance potency and selectivity against target enzymes .

Agricultural Applications

2.1 Herbicides and Pesticides

The compound serves as an important intermediate in the synthesis of herbicides and pesticides. Its derivatives are designed to target specific biological pathways in plants and pests, enhancing crop protection strategies. For example, 4,6-dichloro-5-fluoropyrimidine has been utilized to develop crop protection agents that are effective against a variety of agricultural pests .

2.2 Crop Yield Enhancement

Research indicates that pyrimidine derivatives can improve crop yield by enhancing plant resistance to diseases and pests. The application of these compounds in agricultural settings can lead to increased productivity and sustainability in farming practices.

Biochemical Research

3.1 Drug Development Frameworks

This compound is often employed as a scaffold in drug design due to its versatile chemical properties. The ability to modify its structure allows researchers to create libraries of compounds for high-throughput screening against various biological targets . This approach is crucial for identifying new therapeutic agents with desirable pharmacological profiles.

3.2 Toxicological Studies

The compound is also utilized in toxicological assessments to evaluate the safety profiles of new drugs and formulations. Its role in impurity profiling during drug development ensures compliance with regulatory standards .

Data Tables

Application Area Specific Uses Notable Findings
PharmaceuticalsAntimicrobial agentsEffective against resistant bacterial strains
Antiviral therapiesInhibits HIV replication
Enzyme inhibitorsTargets NAPE-PLD with enhanced potency
AgricultureHerbicidesUsed in developing effective crop protection agents
Crop yield enhancementImproves resistance to pests and diseases
Biochemical ResearchDrug developmentServes as a scaffold for high-throughput screening
Toxicological studiesEnsures safety compliance in drug formulations

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated various pyrimidine derivatives including this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting potential for new drug development .
  • Enzyme Inhibition Analysis : Research focused on the inhibitory effects of this compound on NAPE-PLD demonstrated a substantial decrease in lipid biosynthesis pathways, highlighting its therapeutic potential in metabolic disorders .
  • Agricultural Impact Assessment : Field trials utilizing formulations containing 4,6-dichloro-5-fluoropyrimidine showed marked improvements in crop yields under pest pressure compared to untreated controls, reinforcing its utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-phenoxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-5-methoxypyrimidine: Similar in structure but with a methoxy group instead of a phenoxy group.

    4,6-Dichloro-2-phenoxypyrimidine: Similar but with the phenoxy group at position 2.

    4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A more complex structure with additional substituents

Uniqueness

4,6-Dichloro-5-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

4,6-dichloro-5-phenoxypyrimidine

InChI

InChI=1S/C10H6Cl2N2O/c11-9-8(10(12)14-6-13-9)15-7-4-2-1-3-5-7/h1-6H

InChI Key

ZJPHSULPXWWPAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl

Origin of Product

United States

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